Tachysterol 3

Übersicht

Beschreibung

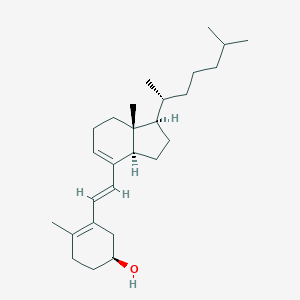

Tachysterol 3 is a hydroxy seco-steroid that results from the photoisomerization of previtamin D3. It is one of the isomers formed during the ultraviolet irradiation of 7-dehydrocholesterol, which is a precursor to vitamin D3. This compound is biologically active and plays a role in various metabolic pathways, particularly those involving vitamin D metabolism .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tachysterol 3 wird durch die Ultraviolettbestrahlung von 7-Dehydrocholesterin synthetisiert. Dieser Prozess beinhaltet die Exposition von 7-Dehydrocholesterin gegenüber UVB-Licht, was zur Bildung von Prävitamin D3 führt. Prävitamin D3 erfährt dann eine thermische Isomerisierung, um this compound zu bilden .

Industrielle Produktionsmethoden: In industrieller Umgebung umfasst die Produktion von this compound eine zweistufige Hochleistungsflüssigkeitschromatographie (HPLC)-Methode. Zunächst wird 7-Dehydrocholesterin in einer Phototherapiekammer mit UVB-Lampen bestrahlt. Die resultierende Mischung wird dann mit einer semipräparativen Normalphasen-Säule, gefolgt von einer analytischen Umkehrphasen-Säule, getrennt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tachysterol 3 unterliegt verschiedenen chemischen Reaktionen, darunter Hydroxylierung und Isomerisierung. Es kann durch Enzyme wie CYP11A1 und CYP27A1 hydroxyliert werden, um Hydroxyderivate wie 20S-Hydroxythis compound und 25-Hydroxythis compound zu produzieren .

Häufige Reagenzien und Bedingungen:

Hydroxylierung: Enzyme wie CYP11A1 und CYP27A1 werden üblicherweise für Hydroxylierungsreaktionen verwendet.

Isomerisierung: UVB-Licht wird verwendet, um die Isomerisierung von Prävitamin D3 zu this compound zu induzieren

Hauptprodukte, die gebildet werden:

- 20S-Hydroxythis compound

- 25-Hydroxythis compound

Diese Hydroxyderivate sind biologisch aktiv und interagieren mit verschiedenen Rezeptoren im Körper .

Wissenschaftliche Forschungsanwendungen

Tachysterol 3 hat verschiedene wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Chemie:

- Wird als Vorläufer bei der Synthese verschiedener Vitamin-D-Analoga verwendet.

- Untersucht wegen seiner einzigartigen photochemischen Eigenschaften und seiner Rolle im Vitamin-D-Stoffwechsel .

Biologie:

- Untersucht wegen seiner Rolle in der Zelldifferenzierung und -proliferation.

- Untersucht wegen seiner Auswirkungen auf Keratinozyten und Fibroblasten .

Medizin:

- Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei Hauterkrankungen und Krebs.

- Untersucht wegen seiner Interaktion mit dem Vitamin-D-Rezeptor und anderen Kernrezeptoren .

Industrie:

- Wird bei der Herstellung von Vitamin-D-Präparaten und angereicherten Lebensmitteln verwendet.

- Untersucht wegen seines potenziellen Einsatzes in photoprotektiven Mitteln .

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es mit verschiedenen Kernrezeptoren interagiert, darunter der Vitamin-D-Rezeptor, der Arylhydrocarbon-Rezeptor, der Liver-X-Rezeptor und der Peroxisomen-Proliferator-aktivierter Rezeptor Gamma. Nach der Bindung an diese Rezeptoren regulieren this compound und seine Hydroxyderivate die Expression von Genen, die an Zelldifferenzierung, -proliferation und antioxidativen Reaktionen beteiligt sind .

Wirkmechanismus

Tachysterol 3 exerts its effects by interacting with various nuclear receptors, including the vitamin D receptor, aryl hydrocarbon receptor, liver X receptor, and peroxisome proliferator-activated receptor gamma. Upon binding to these receptors, this compound and its hydroxyderivatives regulate the expression of genes involved in cellular differentiation, proliferation, and anti-oxidative responses .

Vergleich Mit ähnlichen Verbindungen

Tachysterol 3 ähnelt anderen Vitamin-D-Isomeren wie Lumisterol 3 und Prävitamin D3. Es ist einzigartig in seiner Fähigkeit, biologisch aktive Hydroxyderivate zu bilden, die mit mehreren Kernrezeptoren interagieren.

Ähnliche Verbindungen:

- Lumisterol 3: Ein weiteres Isomer, das bei der ultravioletten Bestrahlung von 7-Dehydrocholesterin gebildet wird. Es ist ebenfalls biologisch aktiv und interagiert mit verschiedenen Rezeptoren .

- Prävitamin D3: Der unmittelbare Vorläufer von Vitamin D3, der sich zu this compound und Lumisterol 3 isomerisieren kann .

This compound zeichnet sich durch seine spezifischen Interaktionen mit Kernrezeptoren und seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen aus .

Biologische Aktivität

Tachysterol 3 (T3) is a photoproduct of previtamin D3, formed through the phototransformation of 7-dehydrocholesterol upon exposure to ultraviolet B (UVB) radiation. This compound, along with its hydroxymetabolites, has garnered attention due to its significant biological activities, particularly in skin health and cellular functions. This article delves into the biological activity of this compound, focusing on its metabolic pathways, receptor interactions, and potential therapeutic implications.

Metabolism and Hydroxylation

This compound undergoes metabolic activation primarily via cytochrome P450 enzymes CYP11A1 and CYP27A1, which hydroxylate T3 to produce biologically active derivatives such as 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3). These metabolites exhibit distinct biological activities that contribute to skin protection and cellular regulation.

Table 1: Metabolites of this compound

| Metabolite | Source Enzyme | Biological Activity |

|---|---|---|

| This compound | - | Precursor with limited activity |

| 20S-hydroxythis compound | CYP11A1 | Inhibits keratinocyte proliferation; activates VDR |

| 25-hydroxythis compound | CYP27A1 | Similar effects as 20S(OH)T3; promotes differentiation |

Biological Effects on Skin Cells

Research indicates that the hydroxymetabolites of this compound play crucial roles in skin health by modulating various cellular processes:

- Keratinocyte Differentiation : Both 20S(OH)T3 and 25(OH)T3 stimulate keratinocyte differentiation, promoting skin barrier function.

- Antioxidant Properties : These metabolites protect against oxidative stress and DNA damage induced by UV radiation, contributing to skin integrity.

- Anti-inflammatory Effects : They inhibit pro-inflammatory pathways, including NF-κB signaling, which is critical in various skin conditions.

Receptor Interactions

This compound and its derivatives interact with several nuclear receptors that mediate their biological effects:

- Vitamin D Receptor (VDR) : Both hydroxymetabolites demonstrate high affinity for VDR, influencing gene expression related to calcium homeostasis and immune response.

- Aryl Hydrocarbon Receptor (AhR) : Activation of AhR by these metabolites suggests potential roles in detoxification and modulation of immune responses.

- Liver X Receptors (LXR) : Binding to LXRα/β indicates involvement in lipid metabolism and inflammation regulation.

Table 2: Receptor Interactions of Tachysterol Metabolites

| Receptor | Metabolite | Activity |

|---|---|---|

| Vitamin D Receptor (VDR) | 20S(OH)T3, 25(OH)T3 | Gene regulation for calcium metabolism |

| Aryl Hydrocarbon Receptor (AhR) | 20S(OH)T3 | Modulates immune response |

| Liver X Receptors (LXR) | 20S(OH)T3, 25(OH)T3 | Influences lipid metabolism |

Case Studies and Research Findings

- Skin Protection Study : A study demonstrated that treatment with T3 metabolites reduced UVB-induced reactive oxygen species (ROS) levels in human keratinocytes. This suggests a protective mechanism against skin damage associated with UV exposure .

- Cell Proliferation Inhibition : Research using a human AhR reporter assay revealed that T3 and its derivatives inhibited the proliferation of various cancer cell lines, indicating potential anticancer properties .

- Inflammation Modulation : In vitro studies showed that T3 metabolites could downregulate inflammatory cytokines such as IL-17 and TNF-α in activated immune cells, highlighting their role in managing inflammatory skin conditions .

Eigenschaften

IUPAC Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCAAVRZWBXEQ-FMCTZRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317912 | |

| Record name | Tachysterol3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tachysterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17592-07-3 | |

| Record name | Tachysterol3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17592-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tachysterol3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tachysterol3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACHYSTEROL 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR0I9PK8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tachysterol 3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.